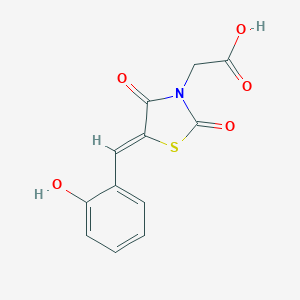
(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is an organic compound that features a thiazolidine ring, a benzylidene group, and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl groups in the thiazolidine ring can yield corresponding alcohols.
Substitution: The hydroxy group on the benzylidene ring can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it versatile for various applications.
作用机制
The mechanism of action of (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds and π-π interactions with active sites, while the thiazolidine ring can participate in covalent bonding. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Benzylidene derivatives: Compounds with similar benzylidene structures, often studied for their biological activities.
Uniqueness
(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Unlike simple thiazolidinediones, the presence of the hydroxybenzylidene group enhances its potential for diverse interactions and applications.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSRWWSWAXQZHC-UITAMQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-2,3,12,12a-tetrahydro-1H-[1]benzothiepino[4,3,2-de]isoquinoline](/img/structure/B374857.png)
![2-[4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl ethyl ether](/img/structure/B374858.png)
![1-(2,6-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374860.png)
![1-(2-{4-[2-(Methylsulfanyl)ethyl]-1-piperazinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B374861.png)
![4-(8-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374863.png)
![N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine](/img/structure/B374867.png)
![1-(2,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374868.png)
![N-{2-[(3,4-dimethoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B374869.png)
![1-[1-(5-Bromo-2-phenylsulfanylphenyl)ethyl]-4-methylpiperazine](/img/structure/B374871.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)phenol](/img/structure/B374872.png)
![4-({2-[2-(Methylamino)propyl]phenyl}sulfanyl)phenol](/img/structure/B374875.png)
![N,N-dimethyl-N-{1-methyl-2-[2-(phenylsulfinyl)phenyl]ethyl}amine](/img/structure/B374877.png)
![1-Methyl-2-[2-(phenylsulfinyl)phenyl]ethylamine](/img/structure/B374878.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-(2-phenylethyl)amine](/img/structure/B374880.png)
